molecular formula C14H21NOS B5183777 (4-ETHYL-5-METHYL-3-THIENYL)(4-METHYLPIPERIDINO)METHANONE

(4-ETHYL-5-METHYL-3-THIENYL)(4-METHYLPIPERIDINO)METHANONE

Cat. No.: B5183777
M. Wt: 251.39 g/mol
InChI Key: PJPYRVSFDVPIKX-UHFFFAOYSA-N
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Description

(4-ETHYL-5-METHYL-3-THIENYL)(4-METHYLPIPERIDINO)METHANONE is a complex organic compound that features a thiophene ring and a piperidine moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Properties

IUPAC Name

(4-ethyl-5-methylthiophen-3-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS/c1-4-12-11(3)17-9-13(12)14(16)15-7-5-10(2)6-8-15/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPYRVSFDVPIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)N2CCC(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including (4-ETHYL-5-METHYL-3-THIENYL)(4-METHYLPIPERIDINO)METHANONE, typically involves heterocyclization reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often require specific reagents and conditions, such as sulfur reagents and cyclization reactions .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale application of these synthetic routes, optimized for yield and efficiency. The choice of reagents and reaction conditions is crucial to ensure the selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-ETHYL-5-METHYL-3-THIENYL)(4-METHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Chemistry

In chemistry, thiophene derivatives are used as building blocks for the synthesis of more complex molecules.

Biology

Thiophene derivatives have shown various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. They are used in the development of new pharmaceuticals and therapeutic agents .

Medicine

In medicine, thiophene derivatives are explored for their potential as drugs. For example, some thiophene-based compounds are used as nonsteroidal anti-inflammatory drugs and dental anesthetics .

Industry

In industry, thiophene derivatives are used in the production of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). They also serve as corrosion inhibitors and other functional materials .

Mechanism of Action

The mechanism of action of (4-ETHYL-5-METHYL-3-THIENYL)(4-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. Thiophene derivatives can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific structure and functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as:

Uniqueness

(4-ETHYL-5-METHYL-3-THIENYL)(4-METHYLPIPERIDINO)METHANONE is unique due to its specific combination of a thiophene ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

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